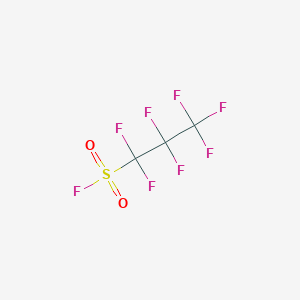

Heptafluoropropane-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptafluoropropane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F8O2S/c4-1(5,2(6,7)8)3(9,10)14(11,12)13 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDXWZPDZBWMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)S(=O)(=O)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101220812 | |

| Record name | Perfluoropropanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-40-5 | |

| Record name | 1,1,2,2,3,3,3-Heptafluoro-1-propanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropropanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptafluoropropane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of heptafluoropropane using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .

Industrial Production Methods

In industrial settings, heptafluoropropane-1-sulfonyl fluoride is typically produced through large-scale fluorosulfonylation processes. These processes often utilize sulfuryl fluoride gas or other solid fluorosulfonylating reagents to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Heptafluoropropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Addition Reactions: It can also participate in addition reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with heptafluoropropane-1-sulfonyl fluoride include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often in the presence of a base or a catalyst to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving heptafluoropropane-1-sulfonyl fluoride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate salts .

Scientific Research Applications

Fluorinated Surfactants

Heptafluoropropane-1-sulfonyl fluoride is utilized in the synthesis of fluorinated surfactants. These surfactants are essential in various industrial applications due to their ability to reduce surface tension and improve wetting properties. They are commonly used in:

- Aqueous Film Forming Foams (AFFF) : Employed in firefighting foams that require high performance under extreme conditions .

- Coatings and Additives : Used in coatings for textiles, carpets, and packaging materials to enhance water and oil resistance .

Semiconductor Manufacturing

The compound plays a crucial role in semiconductor manufacturing processes:

- Photoresist Formulations : Heptafluoropropane-1-sulfonyl fluoride is incorporated into photoresist materials used for lithography in semiconductor device fabrication, aiding in the formation of fine patterns on silicon wafers .

- Etching Agents : It serves as an effective etching agent for compound semiconductors, facilitating precise material removal during device fabrication .

Pharmaceutical Applications

In the pharmaceutical industry, heptafluoropropane-1-sulfonyl fluoride is explored for its potential in drug development:

- Fluorination Reactions : The compound can be utilized in fluorination reactions to introduce fluorine atoms into organic molecules, which can enhance the pharmacological properties of drugs .

- Synthesis of Fluorinated Compounds : Its reactivity allows for the synthesis of novel fluorinated compounds that may exhibit improved biological activity compared to their non-fluorinated counterparts .

Environmental Considerations

Given the environmental concerns surrounding fluorinated compounds, heptafluoropropane-1-sulfonyl fluoride's applications are subject to regulatory scrutiny:

- Stockholm Convention Compliance : The use of this compound must align with international regulations aimed at minimizing environmental impact from persistent organic pollutants (POPs) .

Case Study 1: Use in Firefighting Foams

A study highlighted the effectiveness of heptafluoropropane-1-sulfonyl fluoride as a component in AFFF formulations. The foam demonstrated superior performance in extinguishing flammable liquid fires compared to traditional foams, showcasing its potential for safer firefighting methods.

Case Study 2: Semiconductor Etching

Research conducted by Az Electronic Materials illustrated the successful application of heptafluoropropane-1-sulfonyl fluoride as an etching agent in semiconductor manufacturing. The study reported enhanced precision and efficiency in pattern transfer processes, critical for modern microelectronics .

Mechanism of Action

The mechanism of action of heptafluoropropane-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, and lysine, forming covalent bonds. This reactivity is exploited in the design of covalent inhibitors and chemical probes that target specific proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Sulfonyl Fluorides

Tetrafluoroethanesulfonyl Fluoride (CAS 2127-74-4)

- Molecular Formula : C₂F₄O₂S

- Molecular Weight : 184.07 g/mol

- Key Differences :

Heptafluoropropane-1-sulfonyl Fluoride vs. Perfluorooctanesulfonyl Fluoride (POSF)

- POSF (CAS 307-35-7):

- Molecular Formula : C₈F₁₈O₂S

- Molecular Weight : 502.13 g/mol

- POSF is regulated under the Stockholm Convention due to its toxicity, whereas C3 analogs like Heptafluoropropane-1-sulfonyl fluoride are less studied but presumed less persistent .

Perfluorinated Sulfonic Acids and Derivatives

1-Propanesulfonic Acid, 1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)- (CAS 93762-09-5)

- Molecular Formula : C₃F₆O₃S

- Molecular Weight : 284.09 g/mol

- Key Differences :

Hydrofluorocarbons (HFCs)

1,1,2,2,3,3,3-Heptafluoropropane (HFC-227ca) (CAS 2252-84-8)

- Molecular Formula : C₃HF₇

- Molecular Weight : 170.03 g/mol

- Applications: Fire suppression systems and cooling agents, distinct from the chemical synthesis roles of Heptafluoropropane-1-sulfonyl fluoride .

Data Table: Comparative Properties of Selected Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |

|---|---|---|---|---|---|

| Heptafluoropropane-1-sulfonyl fluoride | 423-40-5 | C₃F₈O₂S | 252.085 | Sulfonyl fluoride | Fluoropolymer synthesis |

| Tetrafluoroethanesulfonyl fluoride | 2127-74-4 | C₂F₄O₂S | 184.07 | Sulfonyl fluoride | Surfactant intermediates |

| 1-Propanesulfonic acid (hexafluoro derivative) | 93762-09-5 | C₃F₆O₃S | 284.09 | Sulfonic acid | Catalysts, surfactants |

| 1,1,2,2,3,3,3-Heptafluoropropane (HFC-227ca) | 2252-84-8 | C₃HF₇ | 170.03 | Hydrofluorocarbon | Refrigerants, fire suppressants |

Research Findings and Environmental Considerations

- Reactivity : Sulfonyl fluorides like Heptafluoropropane-1-sulfonyl fluoride exhibit higher electrophilicity than sulfonic acids or HFCs, enabling use in Suzuki-Miyaura coupling and protein labeling .

- Environmental Impact : Perfluorinated sulfonyl fluorides hydrolyze slowly to persistent perfluorinated sulfonic acids (PFSAs), though shorter-chain derivatives (C3) are less bioaccumulative than C8 analogs like PFOS .

Biological Activity

Heptafluoropropane-1-sulfonyl fluoride (HFPSF) is a sulfonyl fluoride compound that has gained attention in chemical biology for its unique properties and potential applications. This article explores the biological activity of HFPSF, including its mechanisms of action, applications in research, and relevant case studies.

- Chemical Name : Heptafluoropropane-1-sulfonyl fluoride

- CAS Number : 423-40-5

- Molecular Formula : C₃F₈O₂S

- Molecular Weight : 252.085 g/mol

HFPSF is characterized by its fluorinated structure, which enhances its reactivity and stability in biological systems. This compound is classified as a sulfonyl fluoride, a category known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic residues in proteins.

Sulfonyl fluorides like HFPSF act primarily through the modification of specific amino acid residues in proteins, particularly serine, threonine, cysteine, and tyrosine. This reactivity makes them valuable tools for probing protein functions and interactions.

- Covalent Modification : HFPSF can irreversibly bind to reactive serine residues in enzymes, leading to inhibition of enzymatic activity. This property has been leveraged to study enzyme mechanisms and interactions in various biological contexts .

- Protein Targeting : The ability of HFPSF to selectively modify proteins allows researchers to map enzyme binding sites and identify functionally important residues. This has implications for drug design and understanding disease mechanisms .

Applications in Chemical Biology

HFPSF has been utilized in several research areas due to its unique properties:

- Protease Inhibition : HFPSF is effective as a protease inhibitor by covalently modifying serine residues essential for enzyme activity. This characteristic is crucial for studies involving proteolytic pathways .

- Target Identification : The compound serves as a reactive probe to identify protein targets of interest in cellular systems. By modifying specific residues, researchers can track the interactions and functions of proteins within complex biological networks .

Case Studies

Several studies have highlighted the utility of HFPSF and similar compounds in biological research:

- Enzyme Profiling : A study demonstrated the use of sulfonyl fluorides to profile serine hydrolases, revealing insights into their substrate specificity and catalytic mechanisms. HFPSF was shown to effectively inhibit specific hydrolases, providing a basis for further exploration of their biological roles .

- Immunotoxicity Research : Research on perfluoroalkyl substances (PFAS), including HFPSF derivatives, indicated potential immunotoxic effects. Studies have linked exposure to these compounds with altered immune responses, emphasizing the need for further investigation into their biological impacts .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Covalent Inhibition | Modifies serine residues in enzymes leading to inhibition |

| Target Identification | Probes protein interactions and functions |

| Protease Inhibition | Effective against various proteases due to serine reactivity |

| Immunotoxicity Effects | Potential links to altered immune responses in exposure studies |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing heptafluoropropane-1-sulfonyl fluoride, and how can purity be optimized?

- Methodology : Synthesis typically involves fluorination of precursor sulfonyl chlorides. For example, reacting 1,1,1,2,3,3,3-heptafluoropropane-2-sulfonyl chloride with anhydrous potassium fluoride (KF) in a polar aprotic solvent (e.g., dimethylformamide) under inert conditions .

- Purity Optimization : Use fractional distillation to isolate the product, followed by characterization via NMR to confirm the absence of unreacted chloride (characteristic peaks: sulfonyl fluoride at ~60 ppm, sulfonyl chloride at ~40 ppm) .

- Key Parameters : Maintain reaction temperatures below 50°C to prevent decomposition and use anhydrous conditions to avoid hydrolysis.

Q. What analytical techniques are most effective for characterizing heptafluoropropane-1-sulfonyl fluoride and its derivatives?

- Core Techniques :

- NMR Spectroscopy : NMR is critical for identifying fluorinated groups and confirming substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) can detect molecular ions and fragmentation patterns .

- Infrared (IR) Spectroscopy : Strong absorption bands at 1400–1450 cm (S=O stretching) and 750–800 cm (C-F stretching) confirm functional groups .

- Validation : Cross-reference data with PubChem entries for structural alignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for heptafluoropropane-1-sulfonyl fluoride in nucleophilic substitutions?

- Data Reconciliation Strategy :

- Variable Control : Standardize solvents (e.g., tetrahydrofuran vs. acetonitrile) and temperature ranges, as fluorinated sulfonyl fluorides exhibit solvent-dependent reactivity .

- Mechanistic Probes : Use kinetic isotope effects (KIEs) or Hammett plots to distinguish between and pathways .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., perfluorobutanesulfonyl fluoride) to identify electronic or steric outliers .

Q. What experimental designs are recommended for studying the environmental persistence of heptafluoropropane-1-sulfonyl fluoride and its degradation products?

- Degradation Pathways :

- Hydrolysis Studies : Conduct pH-controlled experiments (pH 2–12) at 25–60°C to simulate natural conditions. Monitor fluoride release via ion-selective electrodes .

- Photolysis : Exclude UV light in control experiments to isolate thermal vs. photolytic degradation contributions .

- Analytical Workflow :

- LC-MS/MS : Detect sulfonic acid byproducts (e.g., heptafluoropropane-1-sulfonic acid) using reverse-phase chromatography with a C18 column .

- Table 1 : Degradation half-lives under varying conditions:

| pH | Temperature (°C) | Half-life (h) |

|---|---|---|

| 7 | 25 | 120 |

| 7 | 50 | 24 |

| 12 | 25 | <6 |

Q. How can computational modeling complement experimental studies on the electrophilicity of heptafluoropropane-1-sulfonyl fluoride?

- Computational Approaches :

- Density Functional Theory (DFT) : Calculate LUMO energies to predict reactivity toward nucleophiles (e.g., amines, thiols) .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to explain experimental rate variations .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing heptafluoropropane-1-sulfonyl fluoride derivatives for structure-activity relationship (SAR) studies?

- Standardization :

- Documentation : Report exact stoichiometry, solvent purity, and reaction time in supplementary materials (per IUPAC guidelines) .

- Batch Consistency : Use identical lots of starting materials (e.g., perfluorinated alkanes) to minimize variability .

- Quality Control :

- Purity Thresholds : Require ≥95% purity (by NMR) for biological testing .

- Stability Testing : Store derivatives at –20°C under argon to prevent decomposition .

Q. How should researchers address discrepancies in toxicity data for heptafluoropropane-1-sulfonyl fluoride across in vitro and in vivo models?

- Data Harmonization Framework :

- Dose Normalization : Adjust for metabolic differences (e.g., hepatic clearance rates in rodents vs. humans) using allometric scaling .

- Biomarker Cross-Validation : Compare urinary fluoride excretion (in vivo) with cytotoxicity endpoints (e.g., IC in HEK293 cells) to identify interspecies thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.